molecular formula C14H22N2O2S B1316230 N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide CAS No. 255850-29-4

N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide

Cat. No. B1316230
M. Wt: 282.4 g/mol
InChI Key: OIFVMBSLDKKLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide (CAS# 255850-29-4) is a useful research chemical . It has a molecular weight of 282.40 and a molecular formula of C14H22N2O2S .


Molecular Structure Analysis

The molecular structure of N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains two amide groups attached to the 2 and 5 positions of the thiophene ring . Each of these amide groups is substituted with two ethyl groups .


Physical And Chemical Properties Analysis

N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide has a molecular weight of 282.40 . Its molecular formula is C14H22N2O2S . Other properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Structural Analysis and Chirality

Axial Chirality and Structural Analysis N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide exhibits axial chirality and has been studied for its conformational isomers and their energetics. The compound, along with its derivatives, showcases molecular symmetry and conformational preferences, influencing its chemical behavior and potential applications in various fields (Stolić et al., 2011; Clayden et al., 2001).

Ligand Design and Metal Complexes

Metal Coordination and Ligand Design Research has explored the structural diversity in metal complexes involving 2,5-dicarboxamidopyrroles and 2,5-dicarbothioamidopyrroles. N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide's structural analogs have been used to form novel metal complexes, showcasing the compound's potential in designing ligands for complexation with various metals (Bates et al., 2008).

Material Synthesis and Application

Synthesis and Application in Materials The compound's analogs have been utilized in synthesizing materials with specific properties, like acylthioureas, exhibiting significant anti-pathogenic activities, and novel arylazothiazole disperse dyes, displaying high efficiency in various biological activities. This indicates the potential of N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide in the development of materials with biological and dyeing applications (Limban et al., 2011; Khalifa et al., 2015).

Polymer Synthesis

Synthesis of Polyamides The synthesis of polyamides containing structures like 1,4-dithiin-2,3:5,6-tetrayl diimide has been reported. N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide could potentially be a precursor in similar polyamide synthesis, contributing to the development of materials with high thermal stability and good solubility in aprotic solvents (Găină et al., 2001).

Semiconductor and Electrochromic Properties

Semiconducting and Electrochromic Properties The compound has potential applications in the synthesis of semiconducting materials. Analogous compounds have been used to create n-channel polymeric semiconductors for thin-film transistors, showcasing the role of structural components in influencing electronic properties and the potential of N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide in this field (Chen et al., 2009).

properties

IUPAC Name

2-N,2-N,5-N,5-N-tetraethylthiophene-2,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-5-15(6-2)13(17)11-9-10-12(19-11)14(18)16(7-3)8-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFVMBSLDKKLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(S1)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.